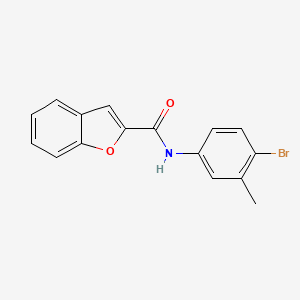![molecular formula C20H25N3O2 B5697915 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as IPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor and has shown promise as a potential therapeutic agent for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves its binding to the dopamine D2 receptor and blocking its activity. This results in a decrease in dopamine signaling, which can lead to a reduction in symptoms associated with dopamine-related disorders.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a significant impact on the dopamine system in the brain. It can reduce dopamine release and inhibit dopamine-mediated behaviors. This makes it a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of new derivatives of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine that have improved solubility and pharmacokinetic properties. Another area of interest is the study of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of neurological disorders. Finally, the potential use of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine as a tool for studying the dopamine system in the brain warrants further investigation.
Conclusion:
In conclusion, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the role of dopamine in these disorders. Further research is needed to fully understand the potential of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine and its derivatives for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves a multi-step process that starts with the reaction of 4-isopropylphenol with chloroacetyl chloride to form 1-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinylpiperazine to give the final product, 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes 1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine a promising candidate for the treatment of dopamine-related disorders.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)17-6-8-18(9-7-17)25-15-20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOPGRFOMBOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)


